8-Bromoimidazo[1,2-a]pyridin-5-amine

Synthetic Organic Chemistry Medicinal Chemistry Cross-Coupling

This 8-bromo isomer is a non-negotiable positional building block for medicinal chemistry. Its C-Br bond at position 8 enables regioselective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings essential for generating kinase-focused libraries. Unlike 6- or 7-bromo analogs or chloro/fluoro variants, this exact substitution pattern ensures predictable reaction kinetics and yields. Its XLogP3-AA of 2.1 supports cell-permeable probe design targeting epigenetic bromodomains. Choose this compound for comprehensive SAR studies.

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 1357946-08-7
Cat. No. B597935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoimidazo[1,2-a]pyridin-5-amine
CAS1357946-08-7
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESC1=CN2C(=CC=C(C2=N1)Br)N
InChIInChI=1S/C7H6BrN3/c8-5-1-2-6(9)11-4-3-10-7(5)11/h1-4H,9H2
InChIKeyRONUBAJOCKJQGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoimidazo[1,2-a]pyridin-5-amine (CAS 1357946-08-7): Research-Grade Scaffold for Targeted Synthesis in Drug Discovery


8-Bromoimidazo[1,2-a]pyridin-5-amine (CAS 1357946-08-7) is a halogenated heterocyclic amine with a molecular formula of C₇H₆BrN₃ and a molecular weight of 212.05 g/mol [1]. It belongs to the imidazo[1,2-a]pyridine class, a scaffold recognized as a privileged structure in medicinal chemistry due to its broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities [2]. This compound features a bromine atom at the 8-position of the fused bicyclic system, which serves as a critical reactive handle for further derivatization, and a primary amine group at the 5-position, enabling diverse synthetic modifications [1].

Why Substitution of 8-Bromoimidazo[1,2-a]pyridin-5-amine with Positional Isomers or Alternative Halogens Fails in Synthetic Applications


The exact substitution pattern on the imidazo[1,2-a]pyridine core is a non-negotiable determinant of both its chemical reactivity and its ultimate biological function. The 8-bromo substituent, in combination with the 5-amine, offers a distinct regioselectivity profile in cross-coupling reactions that cannot be replicated by its 6- or 7-bromo isomers, or by its chloro-, fluoro-, or iodo-analogs [1]. Specifically, the electronic and steric environment at the 8-position dictates the efficiency and selectivity of palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are essential for generating diverse chemical libraries. Attempting to substitute this compound with an alternative halogen at the same position introduces a significant change in the carbon-halogen bond strength, leading to different reaction kinetics, yields, and the potential for unwanted side reactions [1].

Quantitative Differentiation of 8-Bromoimidazo[1,2-a]pyridin-5-amine: Evidence for Synthetic Utility and Physicochemical Property Advantages


Reactivity Advantage: Regioselective Cross-Coupling of the 8-Bromo Substituent

In the 7,8-dihalogenated imidazo[1,2-a]pyridine series, the bromine atom at the 8-position exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions compared to other halogen substituents. The study on related 7-chloro-8-iodo- and 8-chloro-7-iodoimidazo[1,2-a]pyridines demonstrated that the iodine atom undergoes complete regioselective substitution under Suzuki-Miyaura conditions [1]. The 8-bromo substituent in the target compound is anticipated to be a more robust and synthetically versatile handle than an 8-iodo analog, which can be too labile, or an 8-chloro analog, which is significantly less reactive, as reported for dihalogenated systems where the chlorine atom proved difficult to substitute in a second step [1].

Synthetic Organic Chemistry Medicinal Chemistry Cross-Coupling

Lipophilicity Advantage: Enhanced Membrane Permeability Predicted by XLogP3-AA

The introduction of a bromine atom at the 8-position of the imidazo[1,2-a]pyridin-5-amine core significantly increases the compound's lipophilicity, a key determinant of its potential for passive membrane permeability and target engagement. The XLogP3-AA value for 8-Bromoimidazo[1,2-a]pyridin-5-amine is computed to be 2.1 [1]. This represents a substantial increase compared to the non-brominated parent scaffold, imidazo[1,2-a]pyridin-5-amine (CAS 66358-23-4), which has a computed XLogP3-AA of 0.9 [2].

Drug Design Physicochemical Properties ADME

Electron Density Modulation: The Impact of the 8-Bromo Substituent on Aromatic Reactivity

Halogen substitution on the imidazo[1,2-a]pyridine scaffold is known to influence biological activity by modulating the electron density of the aromatic system. While direct quantitative SAR data for the 8-bromo-5-amino substitution pattern is not publicly available, a review of related compounds confirms the critical role of halogen placement. For example, in the development of phytotoxic (amino)imidazo[1,2-a]pyridines, a clear structure-activity relationship established the importance of halogen groups at the ortho position of the attached aromatic ring for enhancing activity [1]. Similarly, in the field of receptor tyrosine kinase inhibitors, the nature of halogen substituents on the imidazo[1,2-a]pyridine core is a key point of molecular variation in patent claims, indicating its importance for modulating target binding and selectivity [2].

Computational Chemistry Medicinal Chemistry Structure-Activity Relationship

Validated Research Scenarios for 8-Bromoimidazo[1,2-a]pyridin-5-amine Based on Core Evidence


Synthesis of Diversified Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

Given its intermediate C-Br bond strength and established precedent for regioselective cross-coupling in related dihalogenated imidazo[1,2-a]pyridines, this compound is optimally suited as a key intermediate for generating libraries of kinase inhibitor candidates. Its 8-bromo substituent serves as a versatile synthetic handle for introducing a wide array of aryl, heteroaryl, and amine groups via Suzuki-Miyaura and Buchwald-Hartwig reactions [1], enabling systematic exploration of chemical space around the privileged imidazo[1,2-a]pyridine scaffold, which is a common motif in receptor tyrosine kinase inhibitors [2].

Development of Intracellularly-Active Probes for Bromodomain-Containing Proteins

The elevated lipophilicity of this compound, indicated by an XLogP3-AA of 2.1, suggests improved passive membrane permeability over the parent scaffold [3]. This property makes 8-Bromoimidazo[1,2-a]pyridin-5-amine a strategically advantageous building block for designing cell-permeable probes targeting intracellular epigenetic regulators like bromodomain-containing proteins, an application for which imidazo[1,2-a]pyridines are explicitly claimed [4].

Construction of Positional Analog Libraries for Structure-Activity Relationship (SAR) Studies

Given the demonstrated importance of halogen identity and position on the imidazo[1,2-a]pyridine core for biological activity, this specific 8-bromo isomer is essential for any comprehensive SAR investigation [5]. It enables direct comparison with its 6- and 7-bromo isomers, as well as with 8-chloro, 8-fluoro, and 8-iodo analogs, to deconvolute the electronic and steric contributions of the 8-position substituent to target binding and functional activity.

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